molecular formula C9H9ClN2 B3081091 2-(6-Chloropyridin-3-yl)-2-methylpropanenitrile CAS No. 1095545-86-0

2-(6-Chloropyridin-3-yl)-2-methylpropanenitrile

Cat. No. B3081091
Key on ui cas rn: 1095545-86-0
M. Wt: 180.63 g/mol
InChI Key: OLSZBCJEVUIQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04966902

Procedure details

3.6 g (20 mmol) of 2-(6-chloro-pyrid-3-yl)-2-methylpropionitrile are introduced into 50 ml of toluene, and 25 ml of a diisobutylaluminum hydride solution (1M in toluene) is added dropwise without cooling, by means of which the internal temperature rises to 45° C. The mixture is stirred for 2 hours at room temperature. 10 ml of methanol, 50 ml of water and 90 ml of 2N sulfuric acid are then cautiously added successively, and the mixture is stirred for 2 hours at room temperature and finally for 2 hours at 50° C. The toluene phase is separated off and the solvent is removed. The residue is dissolved in 10 ml of methanol and a solution of 0.1 g of sodium and 0.4 g (10.6 mmol) of sodium borohydride in 10 ml of methanol are added. The mixture is stirred for 1 hour at room temperature and acidified with 0.7 g of acetic acid, and the solvent is removed. The residue is boiled with ethyl acetate, the ester phase is boiled off and the solvent is removed in vacuo. The oily crude product is distilled in a bulb tube; 0.15 mbar, apparatus temperature 170° C. Yield 2.5 g (67% of theory) of a colorless oil.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0.7 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:8]([CH3:12])([CH3:11])[C:9]#N)=[CH:4][CH:3]=1.[H-].C([Al+]CC(C)C)C(C)C.S(=O)(=O)(O)[OH:24].[Na].[BH4-].[Na+]>CO.C(O)(=O)C.O.C1(C)C=CC=CC=1>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:8]([CH3:12])([CH3:11])[CH2:9][OH:24])=[CH:4][CH:3]=1 |f:1.2,5.6,^1:27|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)C(C#N)(C)C
Name
Quantity
25 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
[Na]
Name
Quantity
0.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
90 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.7 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
without cooling, by means of which the internal temperature
CUSTOM
Type
CUSTOM
Details
rises to 45° C
STIRRING
Type
STIRRING
Details
the mixture is stirred for 2 hours at room temperature and finally for 2 hours at 50° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The toluene phase is separated off
CUSTOM
Type
CUSTOM
Details
the solvent is removed
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 10 ml of methanol
STIRRING
Type
STIRRING
Details
The mixture is stirred for 1 hour at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent is removed
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
The oily crude product is distilled in a bulb tube
CUSTOM
Type
CUSTOM
Details
0.15 mbar, apparatus temperature 170° C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=CC=C(C=N1)C(CO)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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